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molecular formula C7H11NO2 B009857 N-cyclopropyl-3-oxobutanamide CAS No. 110262-87-8

N-cyclopropyl-3-oxobutanamide

Cat. No. B009857
M. Wt: 141.17 g/mol
InChI Key: QIBMEWOWPWEBLK-UHFFFAOYSA-N
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Patent
US04874773

Procedure details

Cyclopropylamine (42.2 g, 0.74 mole) is dissolved in chloroform (300 ml) and thereto is added dropwise diketene (62.1 g, 0.74 mole) over a period of 1-1.5 hour with stirring in an ice bath. After the addition, the mixture is stirred at 40° C. for one hour, and the solvent is distilled off under reduced pressure, and the residue is recrystallized from benzene-n-hexane to give the title compound (83.4 g, yield 80%) as colorless needles, m.p. 65°-66° C.
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[CH2:5]=[C:6]1[O:10][C:8](=[O:9])[CH2:7]1>C(Cl)(Cl)Cl>[CH:1]1([NH:4][C:8](=[O:9])[CH2:7][C:6]([CH3:5])=[O:10])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
42.2 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
62.1 g
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Stirring
Type
CUSTOM
Details
with stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at 40° C. for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from benzene-n-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(CC(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 83.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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